2-(Perfluoroalkyl)ethyl methacrylate is a specialized monomer used in the synthesis of various fluorinated polymers and chemicals. This compound is recognized for its unique properties, which make it valuable in industries such as coatings, adhesives, and elastomers. The compound is classified under the category of perfluoroalkyl methacrylates and is known for its high thermal stability and chemical resistance.
The chemical formula for 2-(Perfluoroalkyl)ethyl methacrylate is , with a molecular weight of approximately 536 g/mol. It is categorized as a methacrylate monomer due to its functional groups that allow for polymerization reactions. The compound is often sourced from manufacturers specializing in fluorinated chemicals, and it is available in various purities for industrial applications .
The synthesis of 2-(Perfluoroalkyl)ethyl methacrylate can be achieved through several methods, including:
In the case of solution copolymerization, various solvents can be employed, including acetone and trichloroethylene, which facilitate the mixing of monomers and improve reaction kinetics. The choice of solvent affects the molecular weight distribution and properties of the resultant copolymer .
2-(Perfluoroalkyl)ethyl methacrylate features a perfluoroalkyl chain attached to an ethyl group, which is further linked to a methacrylate functional group. This structure contributes to its unique physical and chemical properties.
The primary reaction involving 2-(Perfluoroalkyl)ethyl methacrylate is polymerization, where it can react with itself or with other monomers to form complex polymer structures. The presence of the perfluoroalkyl group significantly influences the reactivity and properties of the resulting polymers.
During polymerization, factors such as temperature, pressure, and the presence of catalysts or initiators can affect the rate and extent of the reaction. For instance, higher temperatures may increase reaction rates but could also lead to unwanted side reactions or degradation of sensitive functional groups .
The mechanism of action for 2-(Perfluoroalkyl)ethyl methacrylate primarily involves radical initiation followed by chain propagation during polymerization. The initiation step generates free radicals that react with the double bond in the methacrylate group, leading to chain growth.
This process results in polymers with enhanced properties such as low surface energy, making them suitable for applications requiring water and oil repellency. The mechanism also allows for the incorporation of other functional groups through copolymerization, enhancing versatility .
The compound exhibits high reactivity due to its methacrylate functional group, allowing it to undergo various chemical transformations. Its perfluoroalkyl chain imparts unique characteristics such as hydrophobicity and chemical resistance.
2-(Perfluoroalkyl)ethyl methacrylate finds extensive applications across various scientific fields:
Supercritical carbon dioxide (scCO₂) serves as an eco-friendly polymerization medium for synthesizing fluorinated copolymers, eliminating the need for traditional surfactants or organic solvents. This technique exploits scCO₂'s gas-like diffusivity and liquid-like density, which facilitate superior monomer diffusion and control over polymer architecture. Researchers have successfully copolymerized 2-(perfluoroalkyl)ethyl methacrylate (PFAEMA) with methyl methacrylate (MMA) in scCO₂, yielding materials with molecular weights exceeding 270,000 g/mol—significantly higher than those obtained in conventional solvents like methyl ethyl ketone. This molecular weight enhancement is attributed to scCO₂'s low chain-transfer propensity and excellent monomer solvation [4].
The scCO₂ process directly influences material properties through fluorine content modulation. Experimental data reveal a consistent decrease in both glass transition temperature (Tg) and Young's modulus (Ymod) with increasing PFAEMA incorporation (2.6–35.4 wt%). This trend stems from free volume expansion induced by bulky perfluoroalkyl side chains, which disrupt polymer chain packing. Tg deviations from the classical Gordon-Taylor equation necessitate the Schneider model (Equation 1) for accurate prediction:
$$Tg = T{g1} + (T{g2} - T{g1}) \left[ (1 + K1)\phi2 - (K1 + K2)\phi2^2 + K2\phi_2^3 \right]$$
where $\phi_2$ represents the volume fraction of the higher-Tg component, and K1, K2 are fitting parameters accounting for free volume effects [4].
Table 1: Impact of PFAEMA Content on Copolymer Properties in scCO₂-Mediated Synthesis
PFAEMA (wt%) | Molecular Weight (g/mol) | Tg (°C) | Ymod (GPa) |
---|---|---|---|
0 (PMMA) | 120,000 | 105 | 3.24 |
2.6 | 271,000 | 97 | 2.89 |
15.3 | 285,000 | 83 | 2.12 |
35.4 | 302,000 | 64 | 1.56 |
Photopolymerization enables rapid fabrication of high-performance functional coatings with tailored surface characteristics. When PFAEMA is incorporated into UV-curable systems, its perfluoroalkyl groups undergo spontaneous surface migration during film formation, creating a low-energy interface. X-ray photoelectron spectroscopy (XPS) depth profiling confirms fluorine enrichment at the air-polymer interface, with F/C atomic ratios increasing from 0.3 in the bulk to >1.0 at the surface. This gradient architecture delivers static water contact angles exceeding 120°, satisfying requirements for water-repellent applications [4] [5].
Sequential monomer addition in core-shell photopolymerization optimizes coating functionality. A study demonstrated that polymerizing trimethoxysilyl propyl methacrylate (TPM) before 1H,1H,2H,2H-tridecafluoro-n-octyl acrylate (TFOA) generates a stratified shell structure: the silane anchors to substrates while perfluoroalkyl chains orient outward. This approach yields uniform surface roughness (Ra ≈ 15 nm) versus heterogeneous morphologies (Ra > 30 nm) obtained through simultaneous monomer addition. The sequential strategy enhances both adhesion (via silanol condensation) and oleophobicity [5].
Table 2: Surface Properties of Photocured PFAEMA-Containing Coatings
Monomer Addition Sequence | F/C Surface Ratio (XPS) | Water Contact Angle (°) | Surface Roughness (Ra, nm) |
---|---|---|---|
TPM then TFOA | 1.08 | 128 ± 3 | 14.8 ± 1.2 |
TFOA then TPM | 0.92 | 119 ± 2 | 22.5 ± 2.1 |
Simultaneous mixture | 0.75 | 112 ± 4 | 32.7 ± 3.5 |
Emulsion techniques facilitate nanoporous fluoropolymer synthesis with controlled architectures. Crosslinking copolymerization of PFAEMA with divinylbenzene (DVB) in hydrofluoroether solvents produces fluorophilic absorbents with tunable pore structures. At a DVB/PFAEMA molar ratio of 1:1, materials exhibit a BET surface area of 846 m²/g and a hierarchical pore system (micro- and macropores). Increasing PFAEMA content reduces porosity due to chain flexibility inhibiting rigid network formation. These materials demonstrate exceptional perfluorocarbon absorption selectivity, with equilibrium absorption capacities of 8.2 g/g for perfluorotributylamine, leveraging fluorine-fluorine interactions [1].
Pickering emulsion polymerization offers a surfactant-free alternative using biobased stabilizers. Starch nanocrystals (SNC) effectively stabilize butyl methacrylate (BMA)/PFAEMA emulsions, forming nanoparticles (200–300 nm) with narrow dispersity (Đ < 1.2). SNC concentrations at 8 wt% produce films with enhanced water resistance, making them suitable for slow-release fertilizer coatings. Nutrient (nitrogen/phosphorus) release profiles extend to 50 hours—20 hours longer than non-fluorinated controls—demonstrating diffusion barrier enhancement through fluorinated segments [5].
Table 3: Pore Characteristics of Emulsion-Derived PFAEMA Polymers
Monomer System | Crosslinker/Solvent | Surface Area (m²/g) | Pore Size Distribution | Fluorous Solvent Absorption (g/g) |
---|---|---|---|---|
PFAEMA-co-DVB (1:1 mol) | HFE-7200 | 846 | Micropores (1-2 nm) + Macropores | 8.2 (perfluorotributylamine) |
PFAEMA-co-DVB (1:2 mol) | HFE-7300 | 621 | Mesopores (5-10 nm) | 6.7 |
PFAEMA-co-BMA (Pickering) | SNC-stabilized | Not applicable | Non-porous film | N/A (coating application) |
ATRP enables precise molecular engineering of PFAEMA-containing polymers with narrow dispersity (Đ < 1.3). Ligand selection critically mediates control efficiency in these polymerizations. Tridentate and tetradentate aliphatic amines like N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) and tris(2-(dimethylamino)ethyl)amine (Me₆TREN) outperform bidentate analogues (e.g., 2,2′-bipyridine) by enhancing catalyst solubility and regulating metal complex reactivity. Kinetic studies of 2,2,2-trifluoroethyl methacrylate (TFEMA, structurally analogous to PFAEMA) reveal near-linear molecular weight growth and first-order kinetics with Me₆TREN, confirming living characteristics up to 60% conversion [3].
Molecular weight control facilitates structure-property optimization. Poly(PFAEMA) homopolymers with Mn = 20,000–50,000 g/mol exhibit Tg values tunable from 45°C to 75°C—distinctly lower than PMMA due to perfluoroalkyl plasticization. Block copolymers like P(BMA)-b-P(PFAEMA) self-assemble into phase-separated morphologies, where fluorinated domains act as gas transport channels or hydrophobic reinforcement phases. This precision makes ATRP-synthesized fluoropolymers ideal for membranes and low-surface-energy coatings requiring nanoscale organization [3] [6].
Table 4: ATRP Performance of Fluoromethacrylates with Different Ligands
Ligand Type | Representative Ligand | Conversion (%) | Mn (g/mol) | Đ (Mw/Mn) | Polymerization Rate (min⁻¹) |
---|---|---|---|---|---|
Bidentate | 2,2′-Bipyridine (bpy) | 35 | 12,500 | 1.42 | 0.011 |
Tridentate | PMDETA | 58 | 28,300 | 1.28 | 0.026 |
Tetradentate | Me₆TREN | 79 | 41,600 | 1.22 | 0.043 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7